An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring an amino group, a chloro group, and a trifluoromethyl group on a benzoic acid core, imparts desirable physicochemical properties for drug design. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its significant role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology applications.
Chemical and Physical Properties
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, with the CAS number 95656-52-3, is a light yellow solid.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅ClF₃NO₂ | [2] |
| Molecular Weight | 239.58 g/mol | [2] |
| Melting Point | 228-236 °C | [3] |
| Boiling Point | 311.7±42.0 °C (Predicted) | [3] |
| Density | 1.600 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
| Physical Form | Light Yellow Solid | [1] |
| Purity | Typically available at ≥95% | [2] |
| Storage Temperature | 0-5°C | [1] |
Table 2: Spectroscopic Data Identifiers for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
| Spectroscopic Data | Identifier/Reference |
| MDL Number | MFCD03426725 |
| InChI Key | LZLSLGVFHCTZAH-UHFFFAOYSA-N |
Synthesis Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is not readily found in a single source, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry reactions and synthesis routes for structurally similar compounds. The following is a detailed hypothetical protocol.
Proposed Synthetic Pathway
A logical synthetic route could involve the nitration of a suitable chlorinated and trifluoromethylated benzene derivative, followed by reduction of the nitro group to an amine, and subsequent carboxylation.
Caption: Proposed multi-step synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.
Experimental Procedure
Step 1: Acetylation of 2-Chloro-4-(trifluoromethyl)aniline
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To a stirred solution of 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Pour the reaction mixture into ice-water and stir until a precipitate forms.
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Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
Step 2: Nitration of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
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To a stirred mixture of concentrated sulfuric acid (5 volumes) at 0 °C, slowly add N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent).
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To this solution, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide.
Step 3: Hydrolysis of the Amide
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Suspend N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes).
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Heat the mixture to reflux and maintain for 6-8 hours.
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Cool the reaction mixture to room temperature and then to 0-5 °C.
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Neutralize the mixture with a concentrated sodium hydroxide solution to precipitate the product.
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Filter the solid, wash with water, and dry to yield 2-chloro-5-nitro-4-(trifluoromethyl)aniline.
Step 4: Sandmeyer Reaction
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Dissolve 2-chloro-5-nitro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile.
Step 5: Hydrolysis of the Nitrile
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To 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile (1 equivalent), add a mixture of concentrated sulfuric acid (5 volumes) and water (5 volumes).
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Heat the mixture to reflux for 12-16 hours.
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Cool the reaction mixture and pour it onto ice.
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Filter the precipitate, which is the nitro-substituted benzoic acid.
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To reduce the nitro group, the intermediate can be treated with a reducing agent like iron powder in acidic medium or through catalytic hydrogenation (e.g., H₂/Pd-C). For instance, suspend the nitro-benzoic acid in ethanol and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours.
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Filter the hot reaction mixture to remove the iron salts.
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Cool the filtrate and adjust the pH to precipitate the final product, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Application in Drug Development: EGFR Inhibition
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane protein that plays a key role in cell growth, proliferation, and survival.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
EGFR Signaling Pathway
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[6]
